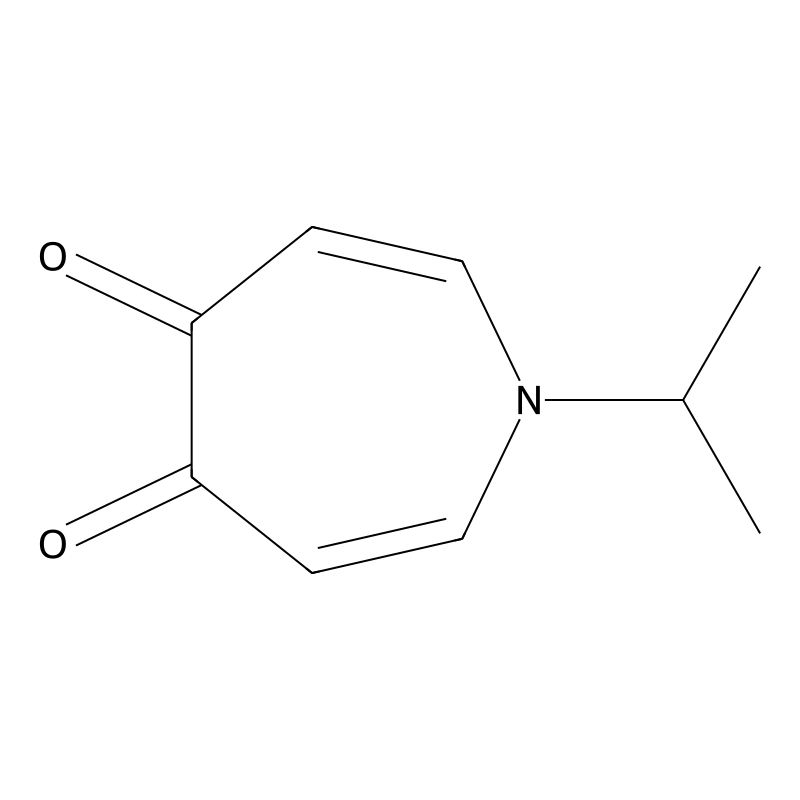1-Propan-2-ylazepine-4,5-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-Propan-2-ylazepine-4,5-dione is a cyclic compound characterized by its azepine ring structure, which is a seven-membered heterocyclic ring containing one nitrogen atom. The compound features two carbonyl groups at positions 4 and 5 of the azepine ring, contributing to its reactivity and potential biological activity. The presence of the propan-2-yl group enhances its steric properties, potentially influencing its interactions in
- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or amines.
- Diels-Alder Reactions: As a dienophile, it can participate in Diels-Alder reactions with suitable diene partners, forming new cyclic compounds .
- Condensation Reactions: The compound may also engage in condensation with amines or alcohols, resulting in the formation of imines or esters.
The synthesis of 1-Propan-2-ylazepine-4,5-dione can be achieved through several methods:
- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. This method typically starts from simple amines and carbonyl compounds.
- Multistep Synthesis: Another method includes multi-step synthetic routes that involve the formation of intermediates such as substituted azepines followed by oxidation to introduce carbonyl groups.
- Chiral Pool Methodology: This approach utilizes chiral starting materials to produce enantiomerically enriched products, which can be beneficial for developing biologically active compounds .
1-Propan-2-ylazepine-4,5-dione has potential applications in various fields:
- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders.
- Organic Synthesis: The compound can act as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecular architectures.
Interaction studies involving 1-Propan-2-ylazepine-4,5-dione could focus on its binding affinity to specific biological targets such as receptors or enzymes. Preliminary studies could assess its inhibitory effects on key enzymes involved in metabolic pathways or its interaction with neurotransmitter systems. Such studies would provide insights into its potential therapeutic applications and mechanisms of action.
Several compounds share structural similarities with 1-Propan-2-ylazepine-4,5-dione. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Piperidone | Six-membered ring | Commonly used in pharmaceuticals; versatile reactivity. |
| 1-Azabicyclo[2.2.2]octan-3-one | Bicyclic structure | Exhibits unique biological activity; used in drug design. |
| 4-Hydroxyazepan-3-one | Hydroxy derivative | Potentially useful in medicinal chemistry; affects solubility and reactivity. |
Uniqueness
1-Propan-2-ylazepine-4,5-dione is unique due to its specific substitution pattern and the presence of two adjacent carbonyl groups within the azepine framework. This configuration may impart distinct chemical properties compared to related compounds, influencing its reactivity and biological interactions.








